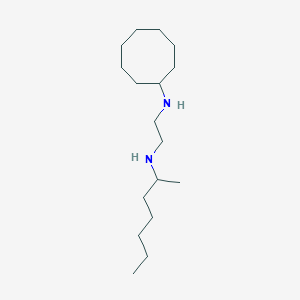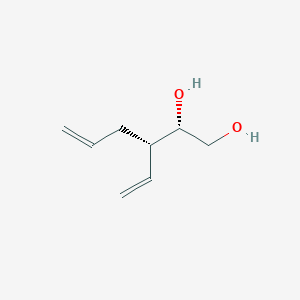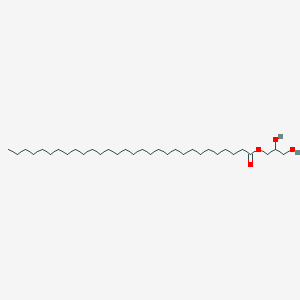
2,3-Dihydroxypropyl triacontanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl triacontanoate is an ester compound with the molecular formula C33H66O4 It is characterized by a long-chain fatty acid esterified with a glycerol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl triacontanoate typically involves the esterification of triacontanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl triacontanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives or amides.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl triacontanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl triacontanoate involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. Additionally, it may serve as a substrate for lipases, leading to the release of fatty acids and glycerol derivatives that can participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.
2,3-Dihydroxypropyl stearate: Another ester with a different fatty acid chain length.
Glycerol monostearate: Contains a single fatty acid chain esterified to glycerol.
Uniqueness
2,3-Dihydroxypropyl triacontanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. This long chain length can influence the compound’s melting point, solubility, and interaction with biological membranes, making it particularly useful in specific industrial and biomedical applications.
Propiedades
Número CAS |
307306-48-5 |
|---|---|
Fórmula molecular |
C33H66O4 |
Peso molecular |
526.9 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl triacontanoate |
InChI |
InChI=1S/C33H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(36)37-31-32(35)30-34/h32,34-35H,2-31H2,1H3 |
Clave InChI |
MLGMWWAJQYZVDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)

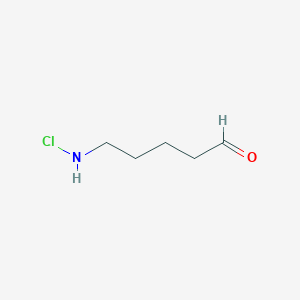
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)
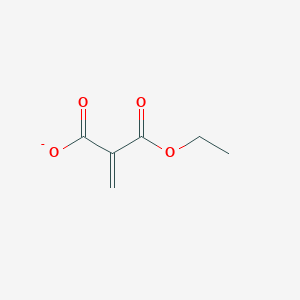
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)

